molecular formula C8H7ClN2 B14862320 2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile

2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile

Cat. No.: B14862320
M. Wt: 166.61 g/mol
InChI Key: RXZLFPJWDQZFAP-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, featuring a chloro and methyl substituent on the pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile typically involves the reaction of 4-chloro-6-methylpyridine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in the treatment of certain diseases, is ongoing.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of specific proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile
  • 2-(4-Chloro-2-methylpyridin-3-yl)acetonitrile
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized organic molecules and potential pharmaceuticals .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(4-chloro-6-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-4-7(9)5-8(11-6)2-3-10/h4-5H,2H2,1H3

InChI Key

RXZLFPJWDQZFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC#N)Cl

Origin of Product

United States

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